(E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim
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Overview
Description
(E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim is a complex organic compound with a unique structure that includes a cyclohexane ring, a chloropropenyl group, and an oxyamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim typically involves multiple steps. One common method starts with the preparation of the cyclohexane-1,3-dione core, followed by the introduction of the prop-2-en-1-yl groups and the chloropropenyl group. The oxyamino group is then introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexane-1,3-dione derivatives and compounds with similar functional groups, such as:
- 2-[1-({[(2E)-3-Bromoprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione
- 2-[1-({[(2E)-3-Iodoprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione
Uniqueness
What sets (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-prop-2-enylcyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-3-6-11-9-13(18)15(14(19)10-11)12(4-2)17-20-8-5-7-16/h3,5,7,11,18H,1,4,6,8-10H2,2H3/b7-5+,17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXQXCGGQACYLR-DXDOUPSFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)CC=C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747528 |
Source
|
Record name | 2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111031-60-8 |
Source
|
Record name | 2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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